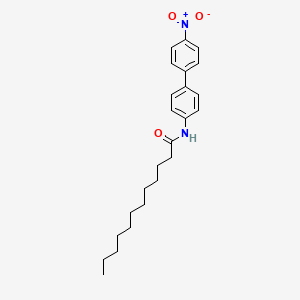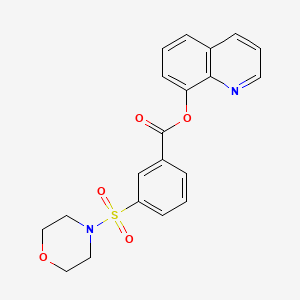![molecular formula C17H12BrN3O B15017026 5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a naphthyl group attached through a methylene bridge, and a carbohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-pyridinecarbohydrazide and naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-bromo-3-pyridinecarbohydrazide in ethanol.
- Add naphthaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The hydrazone group can also form stable complexes with metal ions, which may contribute to its biological activity.
類似化合物との比較
Similar Compounds
- 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
- 5-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties compared to other similar compounds
特性
分子式 |
C17H12BrN3O |
|---|---|
分子量 |
354.2 g/mol |
IUPAC名 |
5-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H12BrN3O/c18-16-8-15(10-19-11-16)17(22)21-20-9-12-5-6-13-3-1-2-4-14(13)7-12/h1-11H,(H,21,22)/b20-9+ |
InChIキー |
VCDYOBQXMMOBHU-AWQFTUOYSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CN=C3)Br |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CN=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15016945.png)
![N-[(1Z)-3-oxo-3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016949.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15016951.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15016962.png)
![2-(2-bromophenoxy)-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B15016967.png)
![4-iodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B15016969.png)
![2-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15016974.png)
![(3E)-N-(Adamantan-2-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B15016985.png)
![(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016986.png)
![(2Z,5Z)-5-(2-chloro-5-nitrobenzylidene)-2-[(2E)-(2-chloro-5-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15016992.png)

![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15017012.png)
